Methyl 3-(4-hydroxy-3-iodophenyl)propanoate
Description
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate (C₁₀H₁₁IO₃) is an iodinated aromatic ester with a molecular weight of 306.10 g/mol and an exact mass of 305.98 g/mol . It is synthesized via iodination of methyl 3-(4-hydroxyphenyl)propanoate using iodine (I₂) and silver sulfate (Ag₂SO₄) under mild conditions, yielding a white solid with a melting point of 88–90°C and an Rf value of 0.6 (Cy/EtOAc = 5:5) . The iodine substituent at the 3-position of the phenyl ring introduces steric and electronic effects, influencing reactivity and biological activity. This compound serves as a precursor in pharmaceutical and organic synthesis due to the versatility of the iodinated aromatic system .
Properties
CAS No. |
53937-20-5 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-(4-hydroxy-3-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
InChI Key |
KQISVEOMIOADNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)I |
Origin of Product |
United States |
Preparation Methods
Detailed Data Table: Preparation Methods Summary
Mechanistic Insights and Research Discoveries
Iodine’s Electron-Withdrawing Effect: The presence of iodine at the 3-position enhances the electrophilicity of the carboxylic acid intermediate during esterification, stabilizing the acid chloride and increasing reaction efficiency.
Regioselectivity in Iodination: The phenolic hydroxyl group directs electrophilic iodination ortho and para to itself, with the 3-position (meta to OH) being selectively iodinated under controlled conditions.
Catalytic Cross-Couplings: Palladium and copper catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds via oxidative addition into the aryl iodide bond, a key step in diversifying the molecular scaffold for advanced applications.
Protection Strategies: Protecting the phenol as a benzyl ether prevents side reactions during iodination and cross-coupling, improving overall yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxy-3-iodophenyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxy-3-iodophenyl)propanol.
Substitution: Formation of compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxy-3-iodophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Methyl 3-(4-hydroxy-3-iodophenyl)propanoate and structurally related compounds:
Reactivity and Functional Group Effects
- Halogenation Effects: The iodine atom in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogs like Methyl 3-(4-hydroxyphenyl)propanoate. Brominated derivatives (e.g., Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate) exhibit higher anticancer activity in vitro, suggesting halogen size and electronegativity influence bioactivity .
- Methoxy vs.
- Amino and Cyano Modifications: The amino group in 3-Iodo-L-tyrosine methyl ester enables peptide coupling, while the cyano group in Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate facilitates nucleophilic additions .
Biological Activity
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate, with a molecular formula of C13H13I O3 and a CAS number of 33994-44-4, is a compound notable for its unique structural features, including an iodine atom and a hydroxyl group on the aromatic ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and agriculture, due to its potential biological activities.
- Molecular Weight : Approximately 290.098 g/mol
- Functional Groups : Hydroxyl group, iodine substitution, propanoate ester
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with biological molecules such as proteins and nucleic acids. Preliminary studies suggest that it may influence metabolic pathways by interacting with cellular receptors or enzymes.
- Reactivity with Biological Molecules : The presence of iodine and hydroxyl groups enhances the compound's reactivity, potentially allowing it to form stable complexes with biomolecules.
- Influence on Metabolic Pathways : Research indicates that this compound may modulate various biochemical pathways, although detailed studies are required to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-hydroxyphenylpropionate | C10H12O3 | Lacks iodine; potential antioxidant properties. |
| Methyl 4-iodohydrocinnamate | C12H13I O2 | Similar iodine substitution; different structure. |
| Methyl dihydroferulate | C11H14O5 | Contains methoxy groups; recognized for anti-inflammatory effects. |
| Methyl (S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | C13H14I N O2 | Amino acid derivative; potential neuroprotective effects. |
This comparison highlights the unique attributes of this compound, particularly its iodine substitution and hydroxyl functionality, which may confer distinct biological activities not observed in its analogs.
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- Pharmaceutical Applications : Investigations into its role as a building block for drug development have shown promising results in synthesizing derivatives with enhanced pharmacological profiles.
- Agricultural Chemistry : The compound's potential use as a pesticide or herbicide has been explored, indicating its capacity to influence plant growth and secondary metabolite accumulation.
- Interaction Studies : Initial findings suggest that this compound may interact with specific cellular receptors, influencing various signaling pathways. Further research is needed to confirm these interactions and their implications for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
